(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17626468
InChI: InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1
SMILES:
Molecular Formula: C5H7FN2
Molecular Weight: 114.12 g/mol

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

CAS No.:

Cat. No.: VC17626468

Molecular Formula: C5H7FN2

Molecular Weight: 114.12 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile -

Specification

Molecular Formula C5H7FN2
Molecular Weight 114.12 g/mol
IUPAC Name (2S,4R)-4-fluoropyrrolidine-2-carbonitrile
Standard InChI InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1
Standard InChI Key HHFUFGKACHWIAV-UHNVWZDZSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C#N)F
Canonical SMILES C1C(CNC1C#N)F

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring with substituents at the 2- and 4-positions:

  • C2: A nitrile group (-CN), which serves as an electrophilic warhead capable of forming covalent adducts with catalytic serine residues in enzymes .

  • C4: A fluorine atom, whose stereochemical orientation ((4R) vs. (4S)) critically influences biological activity .

The (2S,4R) configuration places the fluorine atom in an axial position relative to the pyrrolidine ring’s plane, distinct from the equatorial orientation seen in the (2S,4S) isomer. This spatial arrangement impacts molecular interactions with enzyme binding pockets, as demonstrated in FAP inhibition studies .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₅H₆FN₂
Molecular weight128.11 g/mol
Stereochemistry(2S,4R)
LogP (predicted)0.45 ± 0.30Calculated

Synthetic Methodologies

Fluorination Strategies

The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile typically involves stereoselective fluorination of a pyrrolidine precursor. A patented approach (WO2010081014A1) outlines a multi-step route :

  • Hydroxypyrrolidine intermediate: Starting from (2S,4R)-4-hydroxypyrrolidine-2-carbonitrile, fluorination is achieved using diethylaminosulfur trifluoride (DAST) or related reagents.

  • Protection/deprotection: Temporary protection of the amine group (e.g., with Fmoc or Boc) ensures regiochemical control during fluorination .

  • Cyanide introduction: The nitrile group is installed via dehydration of a primary amide using POCl₃ or similar agents .

Scheme 1: Simplified Synthetic Pathway

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid → Fluorination → (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid

  • Amidation → Dehydration → (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

Biological Activity and Applications

Table 2: Comparative FAP Inhibition of Pyrrolidine Derivatives

CompoundConfigurationIC₅₀ (nM)Source
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrilecis3.3
(2S,4R)-4-Fluoropyrrolidine-2-carbonitriletrans>1000
4,4-Difluoropyrrolidine-2-carbonitrilecis3.2

Applications in Drug Development

Despite its reduced FAP affinity, the (2S,4R) isomer may serve as:

  • A synthetic intermediate for generating stereochemical libraries in structure-activity relationship (SAR) studies .

  • A probe for studying enzyme stereoselectivity in protease-mediated pathways .

Challenges and Future Directions

Stereochemical Optimization

The stark contrast in activity between (2S,4S) and (2S,4R) isomers underscores the need for precise stereochemical control during synthesis. Advances in asymmetric catalysis and enzymatic resolution could improve access to high-purity (2S,4R) derivatives .

Unexplored Therapeutic Niches

While FAP inhibition is suboptimal, the compound’s nitrile group may enable covalent targeting of other serine hydrolases. Screening campaigns could identify novel targets where the (2S,4R) configuration confers selectivity .

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